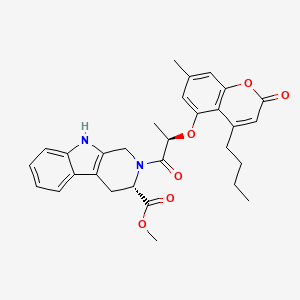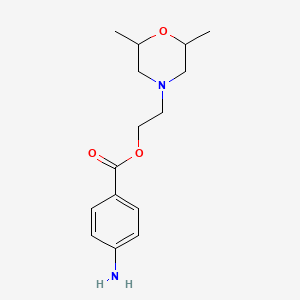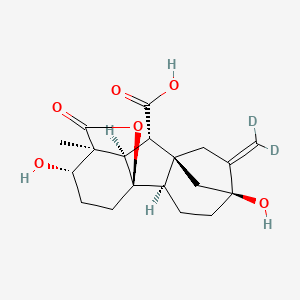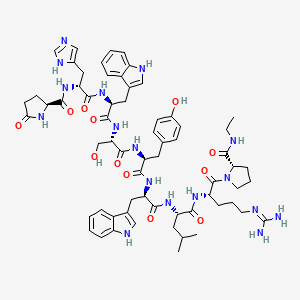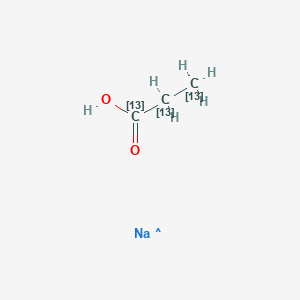![molecular formula C33H36ClN6O7P B12399532 benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)
benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(diaminométhylidèneamino)phényl]éthyl]carbamate ; chlorhydrate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente de multiples groupes fonctionnels, notamment le carbamate, le phosphoramidate et la guanidine, qui contribuent à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(diaminométhylidèneamino)phényl]éthyl]carbamate ; chlorhydrate implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. La voie synthétique générale peut être résumée comme suit:
Formation de l'intermédiaire phosphoramidate: L'étape initiale implique la réaction du 4-acétamido phénol avec l'oxychlorure de phosphore pour former l'intermédiaire chlorure de bis(4-acétamido phénoxy)phosphoryl.
Couplage avec le dérivé de guanidine: L'intermédiaire est ensuite mis à réagir avec un dérivé de guanidine, en particulier le 4-(diaminométhylidèneamino)phényle, en conditions basiques pour former le conjugué phosphoramidate-guanidine.
Formation de carbamate: L'étape finale implique la réaction du conjugué phosphoramidate-guanidine avec le chloroformate de benzyle en présence d'une base pour former le composé carbamate souhaité.
Formation de sel de chlorhydrate: Le composé est ensuite traité avec de l'acide chlorhydrique pour former le sel de chlorhydrate, ce qui améliore sa solubilité et sa stabilité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie synthétique ci-dessus afin de garantir un rendement élevé et une pureté optimale. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisée et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(diaminométhylidèneamino)phényl]éthyl]carbamate ; chlorhydrate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des parties benzyle et carbamate, à l'aide de réactifs tels que les halogénoalcanes ou les amines.
Réactifs et conditions communs
Oxydation: Permanganate de potassium en conditions acides ou neutres.
Réduction: Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution: Halogénoalcanes ou amines en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation: Dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction: Dérivés réduits avec des états d'oxydation modifiés.
Substitution: Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes fonctionnels d'origine.
Applications de recherche scientifique
Chimie: Utilisé comme réactif ou intermédiaire en synthèse organique et en catalyse.
Biologie: Investigué pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(diaminométhylidèneamino)phényl]éthyl]carbamate ; chlorhydrate implique son interaction avec des cibles et des voies moléculaires spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à des enzymes ou à des récepteurs, inhibant potentiellement leur activité ou modulant leur fonction. Les parties phosphoramidate et guanidine sont particulièrement importantes pour son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The phosphoramidate and guanidine moieties are particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(aminométhyl)phényl]éthyl]carbamate
- N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(méthylamino)phényl]éthyl]carbamate
Unicité
N-benzyl-N-[1-bis(4-acétamido phénoxy)phosphoryl-2-[4-(diaminométhylidèneamino)phényl]éthyl]carbamate ; chlorhydrate est unique en raison de la présence du groupe diaminométhylidèneamino, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. Ce groupe fonctionnel unique améliore son potentiel d'interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche scientifique et les applications.
Propriétés
Formule moléculaire |
C33H36ClN6O7P |
|---|---|
Poids moléculaire |
695.1 g/mol |
Nom IUPAC |
benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H35N6O7P.ClH/c1-22(40)36-26-12-16-29(17-13-26)45-47(43,46-30-18-14-27(15-19-30)37-23(2)41)31(20-24-8-10-28(11-9-24)38-32(34)35)39-33(42)44-21-25-6-4-3-5-7-25;/h3-19,31H,20-21H2,1-2H3,(H,36,40)(H,37,41)(H,39,42)(H4,34,35,38);1H |
Clé InChI |
JPWDMNMNMWTOHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OP(=O)(C(CC2=CC=C(C=C2)N=C(N)N)NC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

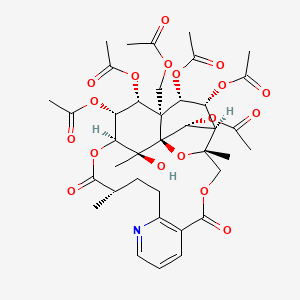
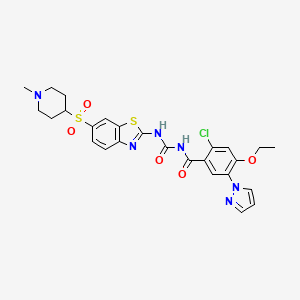
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
